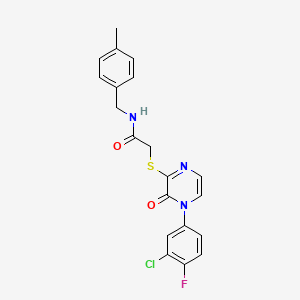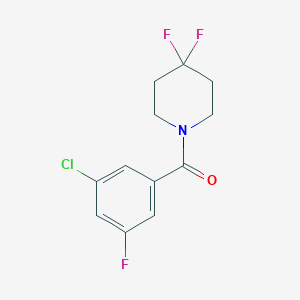
(3-Chloro-5-fluorophenyl)-(4,4-difluoropiperidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Chloro-5-fluorophenyl)-(4,4-difluoropiperidin-1-yl)methanone is a chemical compound used in scientific research for its potential therapeutic applications. The compound is also known as BMS-986169 and belongs to the class of piperidinyl ketones.
作用机制
The mechanism of action of (3-Chloro-5-fluorophenyl)-(4,4-difluoropiperidin-1-yl)methanone is not fully understood. However, studies have shown that the compound acts as a potent inhibitor of the protein bromodomain-containing protein 4 (BRD4). BRD4 is a protein that plays a critical role in the regulation of gene expression and is involved in the development of various diseases. By inhibiting BRD4, (3-Chloro-5-fluorophenyl)-(4,4-difluoropiperidin-1-yl)methanone has the potential to modulate gene expression and disrupt disease pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3-Chloro-5-fluorophenyl)-(4,4-difluoropiperidin-1-yl)methanone have been studied in preclinical models. The compound has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. In addition, the compound has been shown to have a favorable safety profile, with no significant adverse effects observed in preclinical studies.
实验室实验的优点和局限性
The advantages of using (3-Chloro-5-fluorophenyl)-(4,4-difluoropiperidin-1-yl)methanone in lab experiments include its potency as a BRD4 inhibitor and its favorable safety profile. The compound can be used in a variety of assays to study gene expression and disease pathways. However, the limitations of using the compound include its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy in vivo.
未来方向
For the research on (3-Chloro-5-fluorophenyl)-(4,4-difluoropiperidin-1-yl)methanone include further studies to understand its mechanism of action and identify its potential therapeutic targets. The compound can be used in combination with other drugs to enhance its efficacy and reduce potential side effects. In addition, studies can be conducted to optimize the synthesis method for large-scale production of the compound for clinical trials. Further research is needed to fully understand the potential of (3-Chloro-5-fluorophenyl)-(4,4-difluoropiperidin-1-yl)methanone as a therapeutic agent for the treatment of various diseases.
合成方法
The synthesis of (3-Chloro-5-fluorophenyl)-(4,4-difluoropiperidin-1-yl)methanone involves the reaction of 3-chloro-5-fluorobenzoyl chloride with 4,4-difluoropiperidine in the presence of a base. The reaction takes place at room temperature and yields the desired product in good yield and purity. The synthesis method has been optimized to produce large quantities of the compound for scientific research purposes.
科学研究应用
(3-Chloro-5-fluorophenyl)-(4,4-difluoropiperidin-1-yl)methanone has been extensively studied for its potential therapeutic applications. The compound has shown promising results in preclinical studies for the treatment of various diseases, including cancer, inflammation, and neurological disorders. The scientific research application of the compound is focused on understanding its mechanism of action and identifying its potential targets for therapeutic intervention.
属性
IUPAC Name |
(3-chloro-5-fluorophenyl)-(4,4-difluoropiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClF3NO/c13-9-5-8(6-10(14)7-9)11(18)17-3-1-12(15,16)2-4-17/h5-7H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPTNNMBTMRJKAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C(=O)C2=CC(=CC(=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

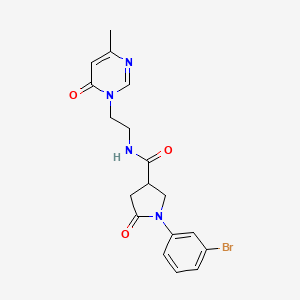
![5-chloro-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide](/img/structure/B2619560.png)
![2-[(3-butyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2619561.png)
![N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2619562.png)

![1-[(3-chlorophenyl)methyl]-2-oxo-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide](/img/structure/B2619567.png)
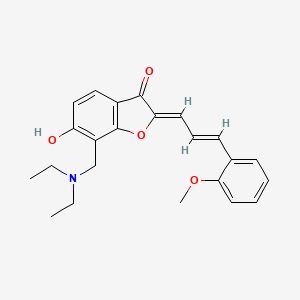
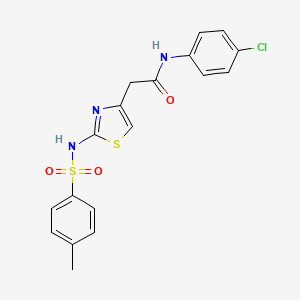
![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2619571.png)
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indole-5-carboxamide](/img/structure/B2619573.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-methoxybenzamide](/img/structure/B2619577.png)
![N-butyl-3-[5-(cyanomethylsulfanyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2619578.png)
